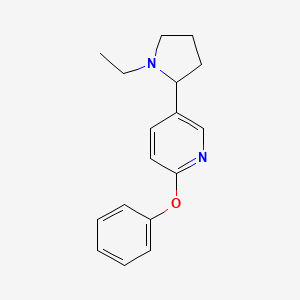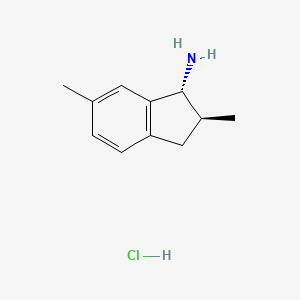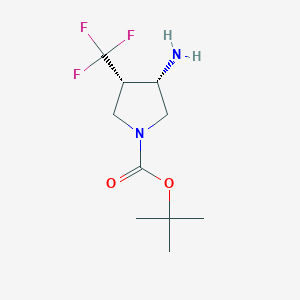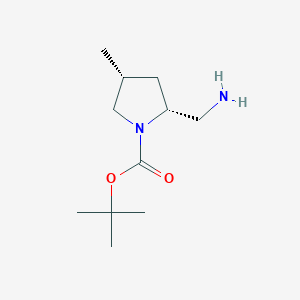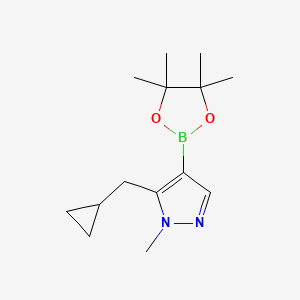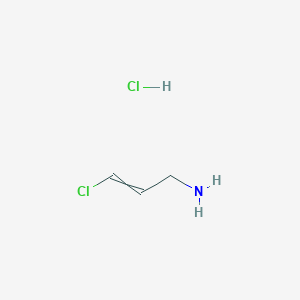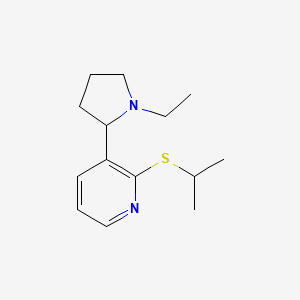
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S It is a derivative of benzene, featuring a bromine atom, a propan-2-yloxy group, and a sulfonyl chloride group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the following steps:
Bromination: The starting material, 2-(propan-2-yloxy)benzene, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.
Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The bromine atom can participate in further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-(Propan-2-yloxy)benzene-1-sulfonyl chloride: Lacks the bromine atom at the 5-position.
5-Bromo-2-(methoxy)benzene-1-sulfonyl chloride: Contains a methoxy group instead of a propan-2-yloxy group.
Uniqueness
5-Bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C9H10BrClO3S |
|---|---|
Molekulargewicht |
313.60 g/mol |
IUPAC-Name |
5-bromo-2-propan-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
HOGYKGWUVHEPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)


